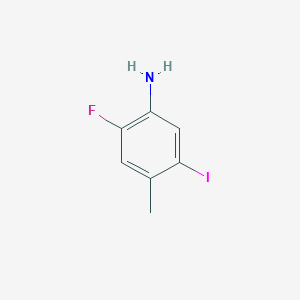

2-Fluoro-5-iodo-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERMEPVDPEFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methylaniline and Analogues

Regioselective Halogenation Strategies

The controlled introduction of halogen atoms at specific positions on the aniline (B41778) ring is paramount for the synthesis of tailored molecules. Regioselectivity is governed by the electronic nature of the substituents on the aromatic ring and the choice of halogenating agent and reaction conditions.

Electrophilic Halogenation Protocols

Electrophilic aromatic substitution is a fundamental method for the halogenation of anilines. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the high reactivity of anilines can lead to multiple halogenations and side reactions, necessitating careful control of the reaction conditions.

Direct electrophilic fluorination of anilines presents a significant challenge due to the high reactivity of elemental fluorine and other electrophilic fluorine sources, which can lead to a lack of selectivity and decomposition of the starting material. researchgate.net Reagents with nitrogen-fluorine (N-F) bonds, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI), have emerged as safer and more selective alternatives to elemental fluorine. researchgate.netjuniperpublishers.com

The regioselectivity of direct fluorination is highly dependent on the substituents present on the aniline ring and the reaction conditions. For instance, the fluorination of N,N-dimethylaniline with Selectfluor® and NFSI can result in complex mixtures, including ortho- and para-fluoro derivatives, with the ortho isomer often being predominant in minor quantities. researchgate.net The use of ionic liquids as a medium for fluorination with Selectfluor™ can provide an acid-free environment, potentially improving selectivity. rsc.org Palladium-catalyzed C-H activation/oxidative fluorination has also been explored for the ortho-fluorination of arylpyridines, demonstrating the potential for directed fluorination. juniperpublishers.com

Controlling the regioselectivity to obtain a specific isomer like 2-fluoro-4-methylaniline (B1213500) requires careful optimization of the fluorinating agent, solvent, and potentially the use of directing groups. The inherent directing effect of the amino and methyl groups in a starting material like 4-methylaniline would typically favor fluorination at the ortho position to the amino group.

Table 1: Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Common Applications |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination of a wide range of organic compounds. researchgate.netrsc.org |

| NFSI | N-Fluorobenzenesulfonimide | Electrophilic fluorination, often used in asymmetric synthesis. researchgate.netjuniperpublishers.com |

The introduction of an iodine atom onto an aniline ring can be achieved with high regioselectivity using various iodinating agents and strategies. The amino group's strong ortho, para-directing effect is a key factor in these reactions.

For the synthesis of compounds like 2-iodo-4-methylaniline (B1303665) from 4-methylaniline, electrophilic iodinating agents such as iodine monochloride (ICl) are effective. The amino group directs the iodine to the ortho position. Another approach involves the in-situ generation of electrophilic iodine species from iodine (I2) and an oxidizing agent like sodium nitrite (B80452) (NaNO2) in an acidic medium. The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) is also a common method for the iodination of activated aromatic rings.

The regioselectivity of iodination can be further controlled by using directing groups. For instance, the use of silver salts like Ag2SO4 in conjunction with iodine can influence the position of iodination in substituted anilines. youtube.com

Table 2: Common Iodinating Systems for Anilines

| Reagent/System | Description | Typical Outcome |

| Iodine Monochloride (ICl) | A commercially available electrophilic iodinating agent. | Selective ortho-iodination of anilines. |

| I2 / Oxidizing Agent (e.g., NaNO2, H2O2) | In-situ generation of electrophilic iodine. | Iodination at activated positions. |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A mild and effective source of electrophilic iodine. | Regioselective iodination of activated aromatics. |

Decarboxylative iodination offers an alternative route to aryl iodides from readily available carboxylic acids. This method avoids the direct use of an aniline starting material and can be advantageous for accessing specific substitution patterns. A transition-metal-free approach for the decarboxylative iodination of benzoic acids using molecular iodine (I2) has been developed. nih.govacs.org This reaction is scalable and proceeds without the need for stoichiometric transition metal additives, which are often required in classical Hunsdiecker-type reactions. nih.govacs.org

The mechanism is believed to proceed through a different pathway than a radical mechanism. nih.gov For the synthesis of a compound like 2-fluoro-5-iodo-4-methylaniline, a potential precursor would be 3-amino-4-methylbenzoic acid. Following fluorination, a subsequent decarboxylative iodination step could introduce the iodine atom. This strategy has been applied to the synthesis of various aryl iodides and can be part of a one-pot, multi-step process for creating biaryl compounds. nih.gov

Directed Iodination Methodologies

Nucleophilic Aromatic Substitution in Fluorinated Aniline Systems

Nucleophilic aromatic substitution (SNA) provides a powerful method for the synthesis of substituted anilines, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound analogues, a dihalogenated precursor could undergo nucleophilic substitution of one of the halogen atoms.

The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. youtube.commasterorganicchemistry.com

For a substrate like 5-bromo-4-fluoro-2-methylaniline, the fluorine atom is a potential site for nucleophilic aromatic substitution. ossila.com The presence of other substituents on the ring will influence the regioselectivity of the substitution. The reaction typically requires a strong nucleophile and may be carried out at elevated temperatures. youtube.comlibretexts.org

Photocatalytic Fluoroalkylation of Aniline Derivatives

Visible-light photocatalysis has emerged as a mild and efficient method for the introduction of fluoroalkyl groups into organic molecules, including aniline derivatives. conicet.gov.arnih.gov These reactions often proceed via radical pathways under mild conditions, offering a high degree of functional group tolerance. conicet.gov.arscispace.com

Various photocatalysts, such as iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, can be employed to generate fluoroalkyl radicals from sources like fluoroalkyl halides or Togni's reagents. conicet.gov.arnih.gov These radicals then add to the electron-rich aniline ring. For example, the trifluoromethylation of aniline derivatives has been achieved using Togni's reagent in the presence of Ir(ppy)3 as a photocatalyst under blue LED irradiation. conicet.gov.ar

The reaction of aniline derivatives with perfluoroalkyl iodides can be catalyzed by Rose Bengal in the presence of a base, yielding perfluoroalkyl-substituted anilines. conicet.gov.ar Interestingly, a complex formed between N,N,N',N'-tetramethylethylenediamine (TMEDA) and molecular iodine can also produce perfluoroalkyl radicals upon irradiation. conicet.gov.ar These methods provide a modern approach for the late-stage functionalization of aniline derivatives with fluoroalkyl groups.

Table 3: Photocatalytic Systems for Fluoroalkylation of Anilines

| Photocatalyst | Fluoroalkyl Source | Typical Conditions |

| Ir(ppy)3 | Togni's reagent | Blue LED irradiation, DMF solvent. conicet.gov.ar |

| Rose Bengal | Perfluoroalkyl iodides | Cs2CO3, MeCN, compact fluorescent lamp (CFL) irradiation. conicet.gov.ar |

Hypervalent Iodine Reagents in Aromatic Functionalization

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, often serving as effective alternatives to transition metal catalysts. nih.govacs.org These reagents are widely used for a variety of oxidative transformations, including halogenations, aminations, and other functionalizations of organic substrates. nih.govacs.org In the context of aromatic functionalization, hypervalent iodine(III) reagents facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

For instance, reagents such as (diacetoxyiodo)benzene (B116549) (DIB) can oxidize anilines and phenols, leading to dearomatization reactions that produce quinone-type products. nih.gov More advanced applications involve their use in mediating site-selective C-H functionalization. Research has demonstrated that hypervalent iodine reagents like PhI(OPiv)2 can mediate the oxidative C-H amination and sulfonylation of anilides without the need for any metal catalyst or additional oxidants. globethesis.com This protocol exhibits good functional group tolerance and provides highly site-selective products in moderate to good yields. globethesis.com Furthermore, metal-free cross-dehydrogenative coupling of anilines with other molecules, such as phenothiazines, can be achieved using hypervalent iodine reagents to afford selective amination products under mild conditions. acs.org This ability to promote the selective coupling of two nucleophilic species makes them powerful tools for constructing complex aromatic molecules. rsc.org

Multi-Step Synthesis from Precursor Molecules

The construction of highly substituted aromatic compounds like this compound rarely occurs in a single step. Instead, it typically requires a carefully planned multi-step synthesis from simpler, readily available precursor molecules. uva.nl Such a sequence often involves the sequential introduction of substituents through classic reactions like electrophilic aromatic substitution, nitration, reduction, and halogenation. beilstein-journals.org For example, a common route to substituted anilines involves the nitration of an appropriate toluene (B28343) derivative, followed by the reduction of the nitro group to an amine. Subsequent halogenation steps would then be used to introduce the fluorine and iodine atoms at specific positions. The challenge lies in controlling the regioselectivity at each stage to obtain the desired isomer.

The development of new catalytic systems, such as those based on Pd/S,O-ligand catalysis for para-selective C-H olefination of aniline derivatives, highlights the ongoing effort to make these multi-step processes more efficient and to reduce waste by exploring direct C-H functionalization pathways. uva.nl However, traditional multi-step sequences remain a foundational and widely practiced approach for accessing complex aniline derivatives. uva.nlbeilstein-journals.org

The amino group (-NH2) in aniline is a strong activating group, which makes the aromatic ring highly reactive towards electrophiles. This high reactivity can lead to multiple substitutions and other undesirable side reactions. utdallas.edu Furthermore, the amino group is basic and can be protonated under acidic reaction conditions, which changes its directing effect from ortho, para-directing to meta-directing. utdallas.edu

To overcome these challenges, a protecting group strategy is frequently employed. The amino group is temporarily converted into a less reactive functional group, such as an amide (e.g., by reacting aniline with acetic anhydride (B1165640) to form acetanilide). This transformation has two key benefits for achieving regiocontrol:

Reduced Reactivity : The amide group is less activating than the amino group because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. This moderates the reactivity of the aromatic ring, preventing unwanted side reactions. utdallas.edu

Steric Hindrance : The bulk of the protecting group (e.g., the acetyl group in acetanilide) sterically hinders the ortho positions, making substitution at the para position more favorable. utdallas.edu

After the desired substitution reactions on the aromatic ring have been completed, the protecting group is removed in a final step (e.g., by hydrolysis of the amide) to regenerate the free amino group, yielding the target substituted aniline. utdallas.edu

Achieving high yield and selectivity in the synthesis of halogenated anilines is critically dependent on the careful optimization of reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the reagents play a pivotal role in the outcome of the reaction. nih.govresearchgate.net

A study on the halogenation of N,N-dialkylaniline N-oxides demonstrates the impact of these parameters. The reaction of N,N-dimethylaniline N-oxide with thionyl halides was optimized to achieve selective para-bromination or ortho-chlorination. nih.gov It was found that the choice of solvent significantly influenced the reaction's efficiency, with tetrahydrofuran (B95107) (THF) providing better yields compared to other solvents like diethyl ether or dichloromethane. Temperature was also a critical variable; the best results were obtained at -78 °C, with yields diminishing at either higher or lower temperatures. nih.gov

The table below, based on data from the halogenation of N,N-dimethylaniline N-oxide, illustrates the effect of solvent and temperature on product yield. nih.gov

| Entry | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | -78 | 4-Bromo | 31 |

| 2 | CH₂Cl₂ | -40 | 4-Bromo | 26 |

| 3 | CH₂Cl₂ | -85 | 4-Bromo | 13 |

| 4 | Et₂O | -78 | 4-Bromo | 27 |

| 5 | THF | -78 | 4-Bromo | 55 |

| 6 | CH₂Cl₂ | -78 | 2-Chloro | 25 |

| 7 | THF | -78 | 2-Chloro | 35 |

This systematic optimization allows for the development of robust protocols that maximize the formation of the desired halogenated aniline isomer. nih.gov

Comparative Analysis of Synthetic Routes for Halogenated Aniline Derivatives

Several synthetic routes exist for the preparation of halogenated aniline derivatives, each with distinct advantages and limitations. A comparative analysis reveals a trade-off between reaction conditions, regioselectivity, and the need for substrate pre-functionalization.

Halogenation via N-Oxides : A more modern approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. Treating these N-oxides with thionyl bromide or thionyl chloride at low temperatures allows for highly selective para-bromination or ortho-chlorination, respectively. nih.gov This method provides a complementary set of tools to access specific regioisomers that might be difficult to obtain otherwise. nih.gov

Direct Halogenation of Unprotected Anilines : To improve efficiency, methods for the direct halogenation of unprotected anilines have been developed. One such method uses copper(II) halides (CuCl₂ or CuBr₂) as the halogen source in ionic liquid solvents. beilstein-journals.org This system achieves high yields of para-halogenated anilines under mild conditions (60 °C) without the need for protecting groups or hazardous reagents like gaseous HCl. The ionic liquid serves to effectively dissolve the reagents and prevent the polymerization of the reactive aniline substrate. beilstein-journals.org

Direct C-H Functionalization : An emerging strategy that circumvents multi-step synthesis is the direct functionalization of C-H bonds. uva.nl While more commonly applied for reactions like olefination, the principle of using a catalyst to selectively activate a specific C-H bond for halogenation is a major goal in synthetic chemistry. Such methods, often guided by directing groups, could offer the most atom-economical route to these compounds, although achieving the desired regioselectivity on a complex substrate remains a significant challenge. nih.gov

Each of these routes offers a different solution to the challenge of synthesizing halogenated anilines. The choice of method depends on the desired substitution pattern, the scale of the reaction, and considerations of cost and environmental impact.

Mechanistic Investigations into the Reactivity of 2 Fluoro 5 Iodo 4 Methylaniline

Influence of Halogen and Methyl Substituents on Aromatic Ring Activation and Deactivation

Electronic Effects: Inductive and Resonance Contributions

The electronic character of the aromatic ring in 2-fluoro-5-iodo-4-methylaniline is determined by the balance of inductive and resonance effects of its substituents. chemistrysteps.com

Amino Group (-NH₂): The primary amine is a strong activating group. It exerts a powerful electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the benzene (B151609) ring. byjus.combyjus.commasterorganicchemistry.com This increases the electron density at the ortho and para positions, making the ring more nucleophilic and highly susceptible to electrophilic attack. byjus.com

Iodine (-I): Similar to fluorine, iodine is a halogen and thus exhibits both an inductive and a resonance effect. wikipedia.org Its electronegativity is lower than fluorine's, resulting in a weaker inductive withdrawal. The resonance donation from iodine's larger 5p orbitals is also less effective due to poor orbital overlap with the carbon 2p orbitals. wikipedia.org Consequently, iodine is a deactivating group.

Methyl Group (-CH₃): The methyl group is an activating group. It donates electron density to the ring through a positive inductive effect (+I), stabilizing the carbocation intermediate formed during electrophilic substitution. masterorganicchemistry.com

The cumulative effect of these substituents makes the aromatic ring of this compound activated towards electrophilic substitution, primarily due to the dominant activating nature of the amino and methyl groups. However, the deactivating character of the halogens tempers this reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -NH₂ (Amino) | -I (Weak) | +M (Strong) | Strongly Activating |

| -F (Fluoro) | -I (Strong) | +M (Weak) | Deactivating, Ortho/Para Directing |

| -I (Iodo) | -I (Weak) | +M (Weak) | Deactivating, Ortho/Para Directing |

| -CH₃ (Methyl) | +I (Weak) | None | Activating, Ortho/Para Directing |

Steric Hindrance and its Impact on Reaction Regioselectivity

Steric hindrance plays a crucial role in determining the position of substitution on the aromatic ring. The bulky iodine atom and the methyl group can physically block access to adjacent positions for incoming electrophiles.

In the case of this compound, the positions ortho to the strongly activating amino group are C3 and C6. However, the C6 position is sterically hindered by the adjacent iodine atom. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is ortho to the activating amino group and meta to the deactivating iodine and fluorine atoms. The methyl group at the 4-position further influences regioselectivity, often favoring substitution at the 5-position during halogenation.

Reactive Pathways of the Primary Amine Moiety

The primary amine group (-NH₂) is a versatile functional group that undergoes a variety of reactions. libretexts.org

Basicity: Like other amines, the lone pair of electrons on the nitrogen atom makes this compound basic. It can react with acids to form the corresponding anilinium salt. ncert.nic.in

Nucleophilicity: The amine group is nucleophilic and can participate in nucleophilic substitution and acylation reactions. byjus.comncert.nic.in For instance, it can react with alkyl halides in alkylation reactions and with acid chlorides or anhydrides to form amides. ncert.nic.in This acylation is often used as a protective strategy in electrophilic aromatic substitution to control the high reactivity of the amine group. byjus.com

Diazotization: Aromatic primary amines can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. These salts are important intermediates in organic synthesis. libretexts.org

Role of Halogen Atoms as Leaving Groups and Activating/Directing Groups

The halogen substituents, iodine and fluorine, have distinct and significant roles in the reactivity of this compound. wikipedia.org

Iodine in Cross-Coupling Processes

The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. nih.gov The reactivity of halogens as leaving groups in such reactions generally follows the order: I > Br > Cl > F. nih.gov

This property makes this compound a valuable substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. The use of iodine(III) reagents as oxidants in palladium-catalyzed cross-coupling reactions has also been extensively studied. frontiersin.org

| Cross-Coupling Reaction | Typical Catalyst | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Palladium | C-C (Aryl-Aryl) |

| Heck | Palladium | C-C (Aryl-Alkenyl) |

| Sonogashira | Palladium/Copper | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Palladium | C-N, C-O |

Fluorine in Modulating Electronic Properties and Reactivity

The fluorine atom, due to its high electronegativity, significantly influences the electronic properties of the molecule. nih.gov It has a strong electron-withdrawing inductive effect, which can lower the pKa of the aniline (B41778), making it less basic. researchgate.net This electronic modulation can also affect the molecule's metabolic stability and bioavailability in medicinal chemistry contexts. researchgate.net

While generally deactivating, the fluorine atom can act as a directing group in certain reactions, such as directed ortho-metalation, where it can promote lithiation at the adjacent position. researchgate.net Furthermore, the presence of fluorine can influence noncovalent interactions, such as hydrogen and halogen bonding. researchgate.net

Advanced Mechanistic Studies on Reactivity Control

The strategic placement of fluoro, iodo, and methyl groups on the aniline ring of this compound offers multiple avenues for chemical transformation. The carbon-iodine bond is a primary site for reactions such as cross-coupling and radical-mediated functionalization due to its relative weakness. The fluorine atom, with its strong electron-withdrawing nature, and the methyl group, an electron-donating substituent, modulate the electronic properties of the aromatic ring, thereby influencing reaction pathways and selectivity.

While many reactions involving iodoanilines proceed through ionic or organometallic intermediates, the formation of radical species offers alternative and powerful synthetic routes. The homolytic cleavage of the C-I bond in this compound can be initiated under thermal or photochemical conditions, leading to the formation of an aryl radical. This highly reactive intermediate can then participate in a variety of transformations.

Table 1: Plausible Radical Reactions Involving this compound

| Reaction Type | Initiator | Proposed Intermediate | Potential Products |

| Radical Cyclization | Light (Photocatalysis) | Aryl radical | Heterocyclic compounds |

| Atom Transfer Radical Addition | Radical Initiator (e.g., AIBN) | Aryl radical | Addition products across alkenes/alkynes |

| Reductive Deiodination | Reducing agent (e.g., Bu₃SnH) | Aryl radical | 2-Fluoro-4-methylaniline (B1213500) |

This table presents hypothetical reaction pathways based on established radical chemistry principles.

Research into related haloaromatic compounds has shown that the presence of an amino group can influence the stability and subsequent reactions of the aryl radical. For instance, studies on the photochemistry of iodoanilines suggest that the amino group can participate in intramolecular hydrogen abstraction or other rearrangements, depending on the reaction conditions and the substitution pattern of the ring.

In the context of this compound, the generation of the corresponding aryl radical would be influenced by the electronic effects of the fluorine and methyl substituents. The electron-donating methyl group could stabilize the radical, while the electron-withdrawing fluorine atom might have a destabilizing effect. The interplay of these substituents would ultimately dictate the feasibility and outcome of radical-mediated reactions.

The application of an oriented external electric field (OEEF) is an emerging strategy for controlling chemical reactions. nih.govnih.gov An OEEF can influence reaction rates and selectivity by stabilizing or destabilizing transition states that possess a significant dipole moment. nih.gov For reactions involving this compound, an OEEF could potentially be used to control selectivity between different reactive sites or to favor a specific reaction pathway.

Theoretical and computational studies on various chemical systems have demonstrated the potential of OEEFs to act as a "catalyst" or an "inhibitor". ub.edu The key principle lies in aligning the electric field with the "reaction axis," which is the direction of major electron reorganization during the reaction. nih.gov

Table 2: Potential Effects of an Oriented External Electric Field (OEEF) on Reactions of this compound

| Reaction Type | OEEF Alignment | Predicted Effect | Rationale |

| Nucleophilic Aromatic Substitution | Aligned with C-I bond axis | Rate enhancement | Stabilization of the polar transition state |

| Oxidative Addition to a Metal | Aligned with metal-aryl axis | Control of reaction rate | Modulation of charge transfer in the transition state. nih.gov |

| Radical Formation (C-I cleavage) | Aligned with C-I bond axis | Potential rate influence | Alteration of the bond polarity and homolytic cleavage barrier |

This table is based on theoretical principles of OEEF effects on analogous chemical transformations and represents a predictive analysis.

For a nucleophilic aromatic substitution at the iodine-bearing carbon of this compound, the transition state would likely be highly polar. An OEEF aligned with the C-I bond could stabilize this transition state, thereby accelerating the reaction. ub.edu

Furthermore, in the context of metal-catalyzed cross-coupling reactions, an OEEF could influence the rate of oxidative addition of the C-I bond to a metal center. nih.gov By controlling the charge transfer characteristics of the transition state, it may be possible to enhance the rate or even switch between different mechanistic pathways. nih.gov While direct experimental evidence for the effect of OEEFs on the reactivity of this compound is not yet available, the principles established in computational studies on simpler systems suggest that this is a promising area for future investigation. nih.govub.edu

Applications of 2 Fluoro 5 Iodo 4 Methylaniline As a Key Building Block in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The presence of an iodo group in 2-Fluoro-5-iodo-4-methylaniline makes it an excellent substrate for such reactions, particularly those catalyzed by palladium. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle.

Palladium-Catalyzed Carbon-Carbon Bond Formation

The creation of new carbon-carbon bonds is at the heart of organic synthesis, enabling the assembly of complex molecular skeletons. This compound is a valuable precursor for these transformations due to the reactivity of its C-I bond.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the general principles of this reaction are well-established. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and selectivity.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 5-Aryl-2-fluoro-4-methylaniline |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Fluoro-4-methyl-5-vinylaniline |

This table represents a general protocol for Suzuki-Miyaura reactions and is intended to be illustrative for the specified compound.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for the synthesis of acetylenic compounds. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. The iodo-substituent of this compound makes it a prime candidate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties.

General Reaction Conditions for Sonogashira Coupling:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-Alkynyl-2-fluoro-4-methylaniline |

This table outlines typical conditions for the Sonogashira coupling reaction.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen is crucial for the synthesis of many biologically active molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with an amine. In the context of this compound, this reaction could be envisioned to occur at the C-I bond, although the presence of the aniline's own amino group could lead to self-coupling or other side reactions, necessitating careful optimization of reaction conditions and potentially protection of the amino group.

Illustrative Buchwald-Hartwig Amination Conditions:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound (N-protected) | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-Aryl/Alkyl-2-fluoro-4-methyl-5-(substituted amino)aniline |

This table provides a generalized representation of a potential Buchwald-Hartwig amination.

Derivatives of this compound can be designed to undergo intramolecular palladium-catalyzed reactions. For instance, if a suitable tethered olefin or alkyne is introduced, an intramolecular aminopalladation followed by reductive elimination could lead to the formation of heterocyclic structures. Such cyclization reactions are powerful strategies for the synthesis of complex ring systems. The specific conditions for these reactions would be highly dependent on the nature of the substrate and the desired heterocyclic product.

Strategic Role in Heterocycle Synthesis

The functional group array of this compound, featuring an amino group and two different halogen atoms, provides multiple reaction sites. This allows for its use in various cyclization strategies to form a diverse range of heterocyclic systems. The presence of the iodine atom is particularly significant, as it serves as a versatile handle for metal-catalyzed cross-coupling reactions, which are fundamental to modern heterocycle synthesis.

Carbazoles: The synthesis of carbazoles, a core structure in many pharmaceuticals and functional materials, often relies on the formation of a new five-membered nitrogen-containing ring fused to two benzene (B151609) rings. The Buchwald-Hartwig amination is a powerful method for this transformation, and this compound could serve as a key precursor. In a hypothetical reaction, the amino group of this compound could be protected, followed by a Suzuki coupling at the iodine position with a suitable boronic acid. Subsequent deprotection and an intramolecular Buchwald-Hartwig C-N coupling would yield a substituted carbazole.

Benzoxazinones: These heterocycles can be constructed through the reaction of an o-aminophenol with a carbonyl source. While this compound is not an o-aminophenol, its iodo-group could be converted to a hydroxyl group via a nucleophilic substitution or a Buchwald-Hartwig etherification. The resulting aminophenol could then be cyclized to form a benzoxazinone (B8607429) derivative.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. The methyl group of this compound could potentially be oxidized to a carbonyl group, and the resulting aminobenzaldehyde could then undergo a Friedländer reaction to produce a highly substituted quinoline.

| Heterocycle | Potential Synthetic Route | Key Transformation of this compound |

| Carbazole | Buchwald-Hartwig amination | Intramolecular C-N bond formation |

| Benzoxazinone | Cyclization of an o-aminophenol | Conversion of the iodo group to a hydroxyl group |

| Quinoline | Friedländer Annulation | Oxidation of the methyl group to a carbonyl |

Preparation of Advanced Pharmaceutical Intermediates

The structural motifs of halogenated anilines are prevalent in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for introducing further molecular diversity.

Although direct examples of its use are not prevalent in public literature, its structural similarity to precursors of known drugs suggests its potential. For instance, many kinase inhibitors feature a substituted aniline (B41778) core. The functional groups on this compound would allow for the systematic exploration of the chemical space around a given pharmacophore, a crucial step in lead optimization.

Utilisation in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The trifunctional nature of this compound makes it an excellent scaffold for such endeavors. Each of its reactive sites—the amino group, the iodine atom, and the aromatic ring—can be independently modified to create a vast number of derivatives from a single starting material.

For example, the amino group can be acylated, alkylated, or sulfonated. The iodine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce various substituents. The fluorine atom and the methyl group can direct further electrophilic aromatic substitution reactions, although these are generally less facile. This multi-directional derivatization potential is highly desirable in the construction of diverse chemical libraries for drug discovery and material science applications.

| Reactive Site | Potential Reactions | Introduced Diversity |

| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Amines, Sulfonamides |

| Iodine Atom | Suzuki, Sonogashira, Heck Couplings | Aryl, Alkynyl, Alkenyl groups |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration |

Integration into Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. The amino group of this compound makes it a suitable component for several important MCRs.

In a hypothetical Ugi reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino carboxamide. The resulting product would retain the fluoro and iodo substituents, allowing for further downstream modifications. Similarly, in a Passerini reaction, the corresponding isocyanide derived from this compound could be employed. The ability to participate in MCRs highlights the compound's potential for the rapid generation of molecular complexity from simple precursors.

Computational and Spectroscopic Characterization of Electronic Structure and Noncovalent Interactions

Elucidation of Molecular and Crystal Structures

The precise three-dimensional arrangement of atoms and molecules in both individual (molecular) and bulk (crystal) form is fundamental to understanding the chemical and physical properties of a compound. For 2-Fluoro-5-iodo-4-methylaniline, a comprehensive structural elucidation would involve a combination of experimental techniques and theoretical modeling.

X-ray Diffraction for Solid-State Conformation and Intermolecular Contacts

X-ray diffraction is a powerful experimental method for determining the atomic and molecular structure of a crystal. In this technique, a beam of X-rays is directed at a single crystal of the compound. The resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For a related compound, 4-iodo-2-methylaniline, X-ray diffraction studies have been instrumental in revealing its crystal structure. nih.gov In this structure, intermolecular N—H···N hydrogen bonds link the molecules, forming stacks along the crystallographic a-axis, which contribute to the stabilization of the crystal structure. nih.gov A similar analysis for this compound would be expected to reveal key structural parameters.

A hypothetical data table summarizing potential X-ray diffraction data for this compound is presented below.

| Crystal Data | |

| Empirical Formula | C7H7FIN |

| Formula Weight | 251.04 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.0 Å, b = 8.0 Å, c = 15.0 Å |

| Volume | 600.0 ų |

| Z | 4 |

| Density (calculated) | 2.78 g/cm³ |

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens for investigating the electronic structure and reactivity of molecules. Theoretical methods, particularly those rooted in quantum mechanics, can offer profound insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties. For instance, DFT has been successfully applied to study the vibrational spectra of related aniline (B41778) derivatives, such as 4-chloro-N-methylaniline, with results showing good agreement with experimental data. researchgate.net

Computational Analysis of Noncovalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

Noncovalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure and function of molecular systems. These interactions include hydrogen bonds and halogen bonds. Computational analysis is essential for characterizing and quantifying these weak interactions. For example, in the crystal structure of 4-iodo-2-methylaniline, intermolecular N—H···N hydrogen bonds are observed. nih.gov

Prediction of Reaction Energetics and Transition State Geometries

Theoretical chemistry is invaluable for understanding the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility and kinetics of a reaction.

Spectroscopic Methods for Probing Molecular Environment and Dynamics

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. Different spectroscopic techniques provide unique information about the molecular structure, environment, and dynamics. For related compounds like 2-fluoro-4-iodoaniline, spectroscopic data from techniques such as IR and Raman spectroscopy are available. nih.gov

A summary of typical spectroscopic data that would be expected for this compound is provided in the table below.

| Spectroscopic Data | |

| ¹H NMR | Chemical shifts (δ) for aromatic and amine protons, coupling constants (J) revealing proton-proton and proton-fluorine interactions. |

| ¹³C NMR | Chemical shifts for each unique carbon atom, with influences from the fluorine, iodine, methyl, and amino substituents. |

| ¹⁹F NMR | A single resonance with coupling to nearby protons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H NMR or ¹³C NMR data for this compound has been found in the public domain. This information is essential for assigning the specific chemical environment of each proton and carbon atom within the molecule, confirming its isomeric purity, and providing insights into the electronic effects of the fluorine, iodine, and methyl substituents on the aniline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Similarly, a comprehensive search did not yield any publicly available experimental IR or Raman spectra for this compound. Analysis of these vibrational spectra would be necessary to identify the characteristic functional group frequencies and to perform a detailed vibrational analysis, which can offer valuable information about the molecule's bonding and structure.

Further experimental research is required to determine the spectroscopic properties of this compound.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of complex substituted anilines often involves multiple steps with harsh conditions, corrosive catalysts, and significant waste production. researchgate.net The development of environmentally benign synthetic routes is a critical goal. Future research into the synthesis of 2-Fluoro-5-iodo-4-methylaniline will likely prioritize green chemistry principles.

Current green strategies for synthesizing other substituted anilines offer a roadmap. These include catalyst- and solvent-free methods, which have been shown to produce excellent yields in shorter reaction times for certain aniline (B41778) derivatives. nih.gov For example, the amination of 2-chloronicotinic acid with various amines proceeds efficiently at 120°C without any catalyst or solvent. nih.gov Other approaches utilize solid acids like silica (B1680970) sulfuric acid or reusable resins such as Amberlite IR-400, which simplify work-up procedures and minimize toxic waste. vixra.org The development of one-pot processes, which reduce the number of separate reaction and purification steps, is another key area of interest for improving the economic and environmental profile of aniline production. researchgate.net

| Approach | Traditional Method | Green Chemistry Alternative | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Catalysis | Homogeneous metal catalysts, corrosive acids. researchgate.net | Reusable solid acids (e.g., silica sulfuric acid), catalyst-free conditions. nih.govvixra.org | Reduced catalyst waste, easier product purification, lower environmental impact. |

| Solvent Use | Use of volatile organic compounds (VOCs). | Solvent-free reactions, use of water or bio-based solvents. nih.gov | Minimized VOC emissions, reduced health and safety risks. |

| Process | Multi-step synthesis with intermediate isolation. researchgate.net | One-pot reactions, multicomponent reactions. researchgate.netbeilstein-journals.org | Increased efficiency, reduced waste and energy consumption. |

| Starting Materials | Often derived from petroleum-based feedstocks. | Synthesis from bio-renewable sources (e.g., cyclohexanones from biomass). acs.org | Improved sustainability and reduced reliance on fossil fuels. |

Exploration of New Catalytic Systems for Selective Functionalization

The structure of this compound presents a challenge and an opportunity for selective functionalization. The molecule contains an amine group, a C-F bond, and a C-I bond, each with distinct reactivity. The development of new catalytic systems that can selectively target one site while leaving the others intact is a significant area for future research.

For instance, modern copper-catalyzed C-N coupling reactions are known for their mild conditions and broad functional group tolerance. researchgate.net A recently developed catalyst, Cu(I)@TpFO-PA, has shown high activity for such reactions. researchgate.net These systems could be employed to arylate the aniline nitrogen of this compound without disturbing the halogen substituents. Conversely, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established for forming C-C bonds at the site of the iodo-substituent, which is more reactive than the fluoro-substituent in such cross-coupling reactions. The exploration of dual-catalyst systems or catalysts with novel ligands could enable sequential, one-pot functionalizations at multiple sites.

| Catalytic System | Target Site | Type of Transformation | Potential Benefit |

|---|---|---|---|

| Copper(I) with Ligands (e.g., Ethylene Glycol, DBO) researchgate.net | N-H bond (Amine) | C-N Cross-Coupling (N-Arylation) | Mild reaction conditions, high functional group tolerance. |

| Palladium(0) with Phosphine Ligands | C-I bond | C-C Cross-Coupling (e.g., Suzuki, Heck) | Reliable formation of biaryl structures and carbon chains. |

| Rhodium/Iridium Catalysts | Aromatic C-H bond | C-H Activation/Functionalization | Direct functionalization without pre-installed leaving groups. |

| Nickel Catalysts | C-F bond | C-F Activation/Coupling | Enables late-stage functionalization at the typically inert C-F bond. |

Advanced Applications in Materials Science and Medicinal Chemistry Lead Optimization

The unique substitution pattern of this compound makes it a promising candidate for advanced applications in both materials science and medicinal chemistry.

In materials science , this compound could serve as a monomer for the synthesis of novel polymers. Its multiple reactive sites could be leveraged to create highly cross-linked porous organic polymers (POPs), which are of interest for applications in gas storage and separation. researchgate.net The presence of heavy iodine and electronegative fluorine atoms could also impart specific photophysical or electronic properties to resulting materials, making them candidates for organic electronics or scintillators.

In medicinal chemistry , this compound is a valuable scaffold for lead optimization. nih.gov The process of optimizing a lead compound involves modifying its structure to enhance potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govpharmafeatures.com Structurally related compounds have already shown significant biological activity; for example, 5-Bromo-4-fluoro-2-methylaniline is a key intermediate for synthesizing activators of sirtuin 6 (SIRT6), a protein target for cancer therapy. ossila.com The substituents on this compound each play a potential role in drug design. The fluorine atom can increase metabolic stability and binding affinity, the iodine atom provides a handle for further diversification via cross-coupling, and the methyl and amino groups can be modified to fine-tune solubility and target interactions.

| Substituent | Potential Role in Lead Optimization | Example of Influence |

|---|---|---|

| Fluorine | Enhance metabolic stability, increase binding affinity, modulate pKa. | Blocks sites of oxidative metabolism by cytochrome P450 enzymes. |

| Iodine | Serve as a synthetic handle for diversification, form halogen bonds with target proteins. | Enables Suzuki or Sonogashira coupling to explore different chemical spaces. ossila.com |

| Methyl Group | Improve lipophilicity, fill hydrophobic pockets in a binding site. | Increases membrane permeability and can enhance binding through van der Waals forces. sk.ru |

| Amine Group | Act as a hydrogen bond donor/acceptor, serve as a point for attachment of other groups. | Forms key hydrogen bonds with protein residues; can be acylated or alkylated to modify properties. |

Deeper Theoretical Understanding of Halogen Effects on Aromatic Reactivity

The interplay of electronic effects from four different substituents on the aromatic ring of this compound is complex. A deeper theoretical understanding of these effects is crucial for predicting its reactivity and designing new applications. The substituents include electron-donating groups (amino, methyl) and electron-withdrawing halogens (fluoro, iodo).

Theoretical studies using methods like Density Functional Theory (DFT) can elucidate how these substituents influence the electron density of the aromatic ring. researchgate.net The halogens exert a strong electron-withdrawing inductive (-I) effect, while also having a weaker electron-donating resonance (+R) effect. researchgate.netnih.gov For fluorine, the inductive effect dominates, while for iodine, the effects are more balanced and its polarizability is higher. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where it acts as an electrophilic region (a σ-hole) that can interact with nucleophiles. nih.govmdpi.com Computational studies can model these interactions, predict their strength, and explain how they might direct the self-assembly of the molecule in crystals or its binding to a biological target. researchgate.netmdpi.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Dominant Electronic Influence | Other Notable Effects |

|---|---|---|---|---|

| -F | Strongly withdrawing | Weakly donating | Strongly deactivating (inductive) | Ortho, para-directing |

| -I | Weakly withdrawing | Weakly donating | Weakly deactivating (inductive) | Halogen bonding donor, high polarizability. nih.gov |

| -CH₃ | Weakly donating | Donating (hyperconjugation) | Activating | Ortho, para-directing |

| -NH₂ | Withdrawing | Strongly donating | Strongly activating (resonance) | Ortho, para-directing |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

A transformative paradigm in chemical research is the integration of artificial intelligence (AI) and machine learning (ML). These tools are moving beyond data analysis to become predictive engines for chemical synthesis and discovery. researchgate.net For a molecule with multiple potential reaction pathways like this compound, AI can play a pivotal role in future research.

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Reaction Outcome Prediction | Algorithms predict the major product(s) and yield of a chemical reaction based on inputs. princeton.edunih.gov | Predicting whether a reaction will occur at the C-I, C-F, or N-H bond under given conditions. |

| Condition Optimization | Models suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. researchgate.net | Accelerating the discovery of highly selective and efficient reactions. |

| Retrosynthesis Planning | AI tools propose novel synthetic routes to a target molecule. | Designing more efficient and greener pathways for the synthesis of the compound itself. |

| Property Prediction | Predicting physicochemical properties, biological activity, or toxicity (ADMET). acs.org | Screening virtual libraries of derivatives for drug-like properties before synthesis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.